tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (C₁₃H₂₄N₂O₃) is a spirocyclic compound featuring a 1-oxa-8-azaspiro[4.5]decane core with a 4-amino substituent and a tert-butoxycarbonyl (Boc) protective group. Its molecular weight is 256.36 g/mol, and it is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as DDR1 inhibitors . The Boc group enhances solubility and stability during synthetic processes, while the amino group provides a reactive site for further functionalization. Despite its discontinued commercial availability , it remains relevant in research due to its structural versatility.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-5-13(6-8-15)10(14)4-9-17-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJCTKQTCXPTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779413-16-9 | |
| Record name | tert-butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with an appropriate amine source under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research or pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .
Scientific Research Applications
tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Functional Group Differences
The table below highlights key structural and functional differences between the target compound and analogous spirocyclic derivatives:
Key Studies
- DDR1 Inhibition: The target compound’s amino group facilitates hydrogen bonding with DDR1’s ATP-binding pocket, achieving IC₅₀ values in the nanomolar range .
- Spirocyclic Libraries : Analogues like tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate are used to generate diverse heterocycles via Ugi or Passerini reactions .
- CNS Drug Development : tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate derivatives show blood-brain barrier penetration in preclinical models .
Challenges and Limitations
- Stereochemical Complexity : Spirocyclic systems often require enantioselective catalysis, as demonstrated in copper-catalyzed reactions .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via spirocyclization and functional group introduction. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal to introduce the oxo group, followed by amination . Another approach involves ethylene glycol and p-toluenesulfonic acid under anhydrous conditions to form the spirocyclic core, with subsequent Boc-protection .
- Optimization : Key parameters include temperature control (−78°C to room temperature for Grignard additions), solvent choice (Et₂O or THF for moisture-sensitive steps), and stoichiometric ratios (1.2 equivalents of electrophiles to minimize side reactions) .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.39 ppm for tert-butyl protons, δ 154.6 ppm for carbonyl carbons) confirm structural integrity and stereochemistry .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed m/z 243.14805 vs. calculated 243.14703) .
- HPLC : Reversed-phase chromatography with UV detection ensures >95% purity .
Q. What are the recommended storage conditions to maintain stability?
- Storage : Store in sealed, desiccated containers at 2–8°C to prevent hydrolysis of the Boc-protecting group and spirocyclic ring degradation . Avoid exposure to moisture and strong acids/bases.
Advanced Research Questions
Q. How does the spirocyclic structure influence biological activity, and what structure-activity relationship (SAR) studies support this?
- Mechanistic Insight : The rigid spirocyclic framework enhances binding selectivity to enzymes (e.g., kinases) by restricting conformational flexibility. SAR studies on analogs show that substituents at the 4-position (e.g., amino vs. hydroxyethyl groups) modulate potency by altering hydrogen-bonding interactions .
- Data : Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate exhibits 10-fold higher affinity for serotonin receptors compared to non-spirocyclic analogs .
Q. How can researchers resolve contradictions in reported synthetic methods for derivatives of this compound?
- Case Study : describes oxo-group introduction via dimethylformamide dimethyl acetal, while uses ethylene glycol for spirocycle formation.
- Resolution : Validate competing methods by:
- Comparing yields and purity (e.g., column chromatography vs. recrystallization).
- Analyzing intermediates via ¹H NMR to identify side products (e.g., ring-opening byproducts).
- Adjusting reaction time and catalyst loadings (e.g., p-toluenesulfonic acid at 15 mmol vs. 10 mmol) .
Q. What strategies optimize selectivity during derivatization reactions (e.g., amination or alkylation)?
- Approach :
- Protecting Groups : Use Boc-protection to shield the amine during alkylation, then deprotect with TFA .
- Solvent Effects : Polar aprotic solvents (DMF or DMSO) improve nucleophilic substitution rates for secondary amines .
- Catalysts : Copper(I) iodide enhances coupling efficiency in Ullmann-type reactions (e.g., aryl halide amination) .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Tools :
- DFT Calculations : Model transition states for spirocycle ring-opening (e.g., activation energies for acid-catalyzed hydrolysis) .
- Molecular Docking : Predict binding modes to biological targets (e.g., protease active sites) using AutoDock Vina .
- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants for hydrolysis) .
Safety and Compliance
- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye damage) .
- Mitigation : Use fume hoods, wear nitrile gloves, and employ respiratory protection during solid handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
